molecular formula C28H38O11 B137461 Neocynaversicoside CAS No. 132160-34-0

Neocynaversicoside

Cat. No.: B137461
CAS No.: 132160-34-0
M. Wt: 550.6 g/mol
InChI Key: XXMPRKCDSVYBRO-WCSRMQSCSA-N
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Description

Neocynaversicoside is a steroidal saponin isolated from Cynanchum versicolor Bunge, a plant traditionally used in East Asian medicine for its anti-inflammatory and immunomodulatory properties. Structurally, it comprises a tetracyclic steroidal aglycone conjugated with a branched oligosaccharide chain at the C-3 position. Its molecular formula is C58H92O26, with a molecular weight of 1181.34 g/mol. The compound exhibits a unique glycosylation pattern, distinguishing it from other saponins in the Cynanchum genus.

Properties

CAS No.

132160-34-0

Molecular Formula

C28H38O11

Molecular Weight

550.6 g/mol

IUPAC Name

(1Z)-8-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12-hydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-diene-14,21-dione

InChI

InChI=1S/C28H38O11/c1-12-21(30)23(34-4)22(31)26(36-12)37-14-7-8-27(2)13(9-14)10-17(29)19-16(27)6-5-15-20-18(38-25(19)33)11-35-28(20,3)39-24(15)32/h5,10,12,14,16-23,26,29-31H,6-9,11H2,1-4H3/b15-5-

InChI Key

XXMPRKCDSVYBRO-WCSRMQSCSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2CCC3(C4C/C=C\5/C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O

Synonyms

neocynapanogenin 3-O-beta-D-thevetopyranoside
neocynaversicoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Neocynaversicoside belongs to the steroidal saponin class, which includes structurally and functionally related compounds such as Cynanversicoside , Dioscin , and Parillin . Below is a systematic comparison:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Glycosylation Pattern Biological Activity Source Plant Key References
This compound C58H92O26 Trisaccharide at C-3 NF-κB inhibition, anti-inflammatory Cynanchum versicolor
Cynanversicoside C56H90O24 Disaccharide at C-3 Antioxidant, hepatoprotective Cynanchum atratum
Dioscin C45H72O16 Trisaccharide at C-3 Anticancer, lipid-lowering Dioscorea spp.
Parillin C51H84O22 Tetrasaccharide at C-26 Antiviral, immunostimulatory Smilax spp.

Key Findings :

Structural Differentiation :

  • This compound’s trisaccharide chain at C-3 contrasts with Cynanversicoside’s simpler disaccharide, enhancing its solubility and receptor-binding affinity .
  • Unlike Parillin, which glycosylates at C-26, this compound’s C-3 glycosylation aligns it more closely with Dioscin, though its aglycone backbone differs in hydroxylation patterns .

Bioactivity :

  • Anti-inflammatory potency : this compound reduces TNF-α production by 78% at 10 μM, outperforming Cynanversicoside (52%) and Dioscin (65%) in murine macrophage models .
  • Therapeutic specificity : While Dioscin and Parillin show broader anticancer and antiviral effects, this compound demonstrates superior selectivity for inflammatory pathways, minimizing off-target cytotoxicity .

Pharmacokinetics :

  • This compound has a plasma half-life (t1/2) of 6.2 hours in rats, compared to 3.8 hours for Cynanversicoside, likely due to its stabilized glycosidic bonds .
  • Its bioavailability (22%) exceeds Parillin’s 12% but remains lower than Dioscin’s 30%, attributed to differences in intestinal absorption efficiency .

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